molecular formula C7H10Cl2N2 B15051760 (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride

Cat. No.: B15051760
M. Wt: 193.07 g/mol
InChI Key: FFDARTLRQCBNRB-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as aminopyridines. It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the 6th position and an ethanamine group at the 3rd position. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-chloropyridine-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under suitable conditions.

    Resolution: The racemic mixture is resolved to obtain the (S)-enantiomer using chiral resolution techniques.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis and the use of automated reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-4-yl)ethan-1-amine: Similar structure with chlorine at the 4th position.

    1-(3-Chloropyridin-2-yl)ethan-1-amine: Chlorine at the 2nd position.

    1-(3-Chloropyridin-5-yl)ethan-1-amine: Chlorine at the 5th position.

Uniqueness

(S)-1-(6-Chloropyridin-3-yl)ethanamine hydrochloride is unique due to its specific substitution pattern and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for targeted research applications where specific interactions are required.

Properties

Molecular Formula

C7H10Cl2N2

Molecular Weight

193.07 g/mol

IUPAC Name

(1S)-1-(6-chloropyridin-3-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-3-7(8)10-4-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1

InChI Key

FFDARTLRQCBNRB-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C1=CN=C(C=C1)Cl)N.Cl

Canonical SMILES

CC(C1=CN=C(C=C1)Cl)N.Cl

Origin of Product

United States

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